3-Methylbenzyl bromide
Overview
Description
3-Methylbenzyl bromide: 1-(bromomethyl)-3-methylbenzene , is an organic compound with the molecular formula C8H9Br . It is a clear, colorless to light yellow liquid with a boiling point of 185°C at 340 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzyl bromide can be synthesized through the bromination of 3-methylbenzyl alcohol . The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of m-xylene . The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . The reaction is conducted at elevated temperatures to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methylbenzyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as , , and .
Oxidation Reactions: The compound can be oxidized to form or using oxidizing agents like or .
Reduction Reactions: Reduction of this compound can yield 3-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like , , and are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like and are used under acidic or basic conditions.
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether .
Major Products Formed:
- 3-Methylbenzaldehyde
- 3-Methylbenzoic acid
- 3-Methylbenzyl alcohol
Scientific Research Applications
3-Methylbenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
- Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals , agrochemicals , and dyes .
- Biology: The compound is employed in the preparation of biologically active molecules and enzyme inhibitors .
- Medicine: It serves as a building block for the synthesis of drug candidates and therapeutic agents .
- Industry: this compound is used in the production of polymers , resins , and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methylbenzyl bromide primarily involves its role as an alkylating agent . The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various substitution reactions, where it acts as an intermediate to introduce the 3-methylbenzyl group into target molecules .
Comparison with Similar Compounds
- 2-Methylbenzyl bromide (1-(bromomethyl)-2-methylbenzene)
- 4-Methylbenzyl bromide (1-(bromomethyl)-4-methylbenzene)
- 3-Methoxybenzyl bromide (1-bromomethyl-3-methoxybenzene)
Comparison:
- 2-Methylbenzyl bromide and 4-Methylbenzyl bromide are positional isomers of 3-Methylbenzyl bromide. They differ in the position of the methyl group on the benzene ring, which can influence their reactivity and physical properties.
- 3-Methoxybenzyl bromide has a methoxy group instead of a methyl group, which can significantly alter its chemical behavior and reactivity due to the electron-donating nature of the methoxy group .
This compound stands out due to its specific substitution pattern, which makes it suitable for certain synthetic applications where other isomers might not be as effective.
Properties
IUPAC Name |
1-(bromomethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLWTILKTABGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060716 | |
Record name | Benzene, 1-(bromomethyl)-3-methyl- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | m-Xylyl bromide | |
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Boiling Point |
212.5 °C, BP: 212-215 °C with slight decomposition | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
82 °C (180 °F) - closed cup | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3711 g/cu cm at 23 °C | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.19 [mmHg] | |
Record name | m-Xylyl bromide | |
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Color/Form |
Liquid | |
CAS No. |
620-13-3 | |
Record name | 3-Methylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-13-3 | |
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Record name | m-Xylyl bromide | |
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Record name | 3-Methylbenzyl bromide | |
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Record name | Benzene, 1-(bromomethyl)-3-methyl- | |
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Record name | Benzene, 1-(bromomethyl)-3-methyl- | |
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Record name | α-bromo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | M-XYLYL BROMIDE | |
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Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reduced ion mobility constant (K0) for compounds like 3-Methylbenzyl bromide?
A1: The reduced ion mobility constant (K0) is a crucial parameter in ion mobility spectrometry (IMS), a technique used for separating and identifying ions in the gas phase. The K0 value reflects an ion's mobility through a buffer gas under a specific electric field.
Q2: Were there any unexpected observations related to this compound in the research?
A2: Yes, during the development of a predictive model for reduced ion mobility constants (K0) using a statistical regression approach, this compound, along with chloroacetophenone, exhibited larger residual values than other compounds in the dataset []. This suggests that their K0 values deviated significantly from the model's predictions, possibly due to unforeseen molecular properties or interactions not fully captured by the parameters used in the model. This finding emphasizes the importance of continuous model refinement and the need for a comprehensive understanding of the factors influencing ion mobility.
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